

In-depth Technical Guide: tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

	tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate
Compound Name:	
Cat. No.:	B124345

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate**, a bifunctional molecule increasingly utilized in the field of targeted protein degradation. This document details its chemical identity, physicochemical properties, and its pivotal role as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Furthermore, this guide outlines a general synthetic protocol and discusses the mechanism of action of PROTACs facilitated by this linker, providing a valuable resource for researchers in medicinal chemistry and drug discovery.

Chemical Identity and Properties

The specific stereoisomer for which data is most readily available is tert-butyl (cis-3-(hydroxymethyl)cyclobutyl)carbamate.

CAS Number: 142733-64-0[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Molecular Formula: C₁₀H₁₉NO₃[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Molecular Weight: 201.27 g/mol [\[1\]](#)

Physicochemical Data

A summary of the key physicochemical properties is presented in Table 1. This data is essential for understanding the compound's behavior in various experimental settings.

Property	Value	Source
CAS Number	142733-64-0	[1] [2] [3] [4]
Molecular Formula	C ₁₀ H ₁₉ NO ₃	[1] [2] [3] [4]
Molecular Weight	201.27 g/mol	[1]
Appearance	Solid	[2]
Purity	≥97%	[2] [4]
Storage	Room temperature	[4]

Synthesis

While a specific, detailed experimental protocol for the synthesis of tert-butyl (cis-3-(hydroxymethyl)cyclobutyl)carbamate is not readily available in public literature, a general approach can be inferred from standard organic chemistry principles and analogous syntheses. The synthesis would likely involve the protection of an amino group on a cyclobutane ring containing a hydroxymethyl group.

General Experimental Protocol

A plausible synthetic route would involve the following steps:

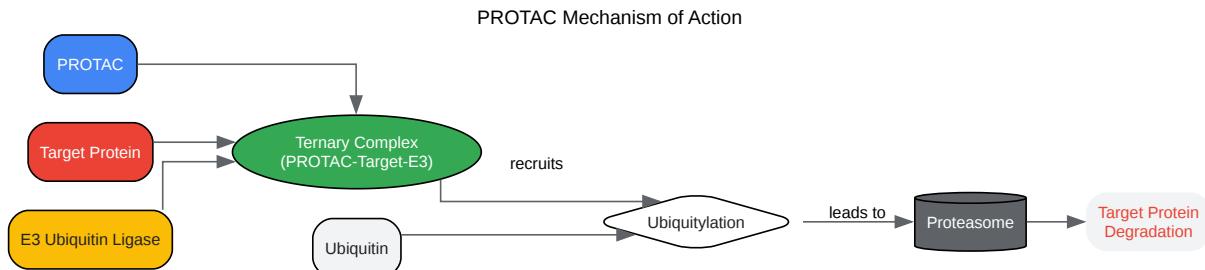
- Starting Material: A suitable starting material would be a cyclobutane derivative with both an amino and a hydroxymethyl functional group, for example, (cis-3-aminocyclobutyl)methanol.
- Boc Protection: The amino group of the starting material would be protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base, such as triethylamine or sodium bicarbonate, in an appropriate solvent like dichloromethane or a mixture of dioxane and water.

- Reaction Monitoring: The progress of the reaction would be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Work-up and Purification: Upon completion, the reaction mixture would be subjected to an aqueous work-up to remove the base and other water-soluble impurities. The organic layer would then be dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent removed under reduced pressure. The resulting crude product would be purified by column chromatography on silica gel to yield the pure tert-butyl (cis-3-(hydroxymethyl)cyclobutyl)carbamate.

Note: The stereochemistry of the final product is dependent on the stereochemistry of the starting material.

Role in Targeted Protein Degradation

tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate serves as a crucial building block in the synthesis of PROTACs.^[1] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.


PROTAC Structure and Mechanism

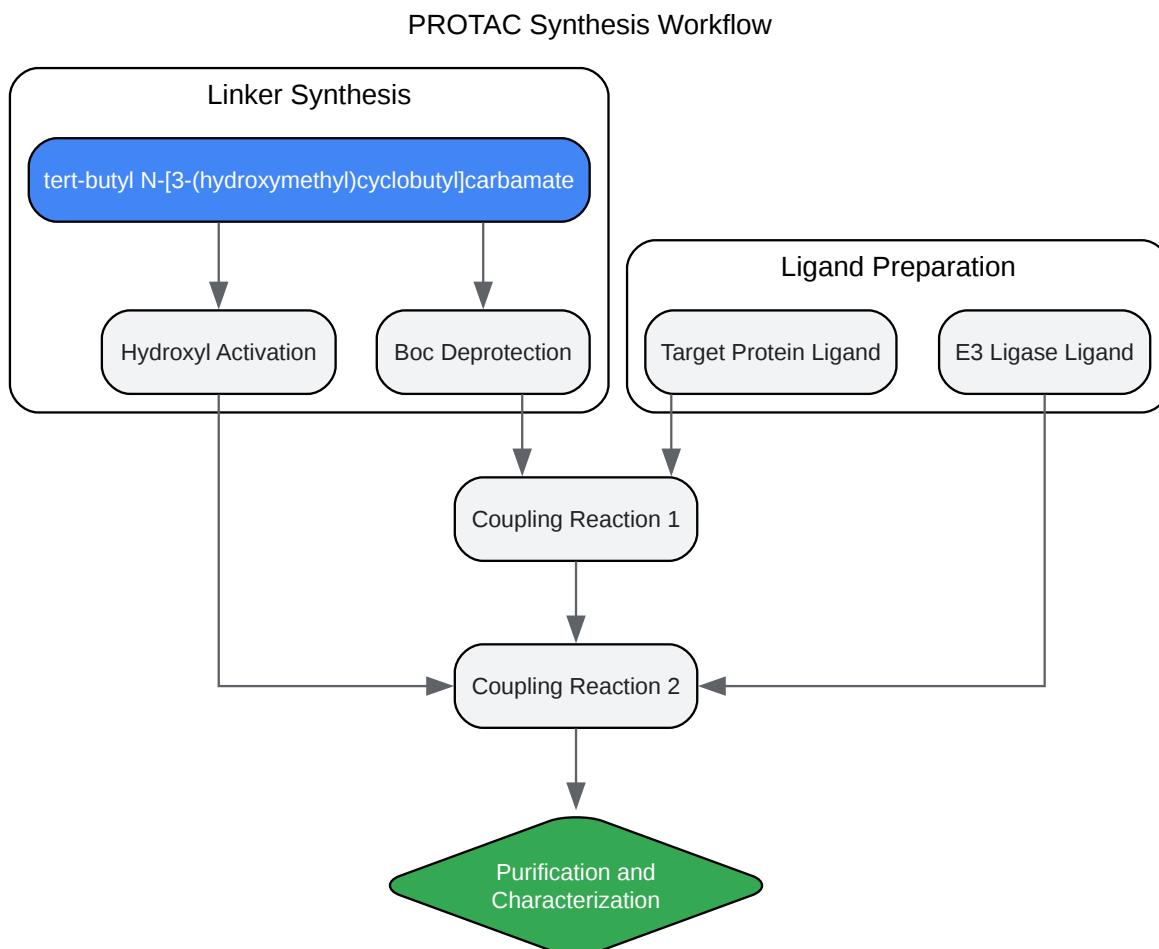
A PROTAC molecule consists of three key components:

- A ligand for the target protein.
- A ligand for an E3 ubiquitin ligase.
- A linker that connects the two ligands.

tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate functions as a component of the linker. The tert-butoxycarbonyl (Boc) group is a protecting group for the amine, which can be deprotected to allow for covalent attachment to either the target protein ligand or the E3 ligase ligand. The hydroxymethyl group provides a handle for further chemical modification and attachment to the other part of the PROTAC molecule.

The general mechanism of action for a PROTAC is illustrated in the signaling pathway diagram below.

[Click to download full resolution via product page](#)


Figure 1. A diagram illustrating the general mechanism of action for a Proteolysis Targeting Chimera (PROTAC).

Experimental Workflows

The development and evaluation of PROTACs incorporating the **tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate** linker involve a series of well-defined experimental workflows.

PROTAC Synthesis Workflow

The synthesis of a PROTAC using this linker typically follows the workflow depicted below.

[Click to download full resolution via product page](#)

Figure 2. A generalized workflow for the synthesis of a PROTAC molecule.

Conclusion

tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate is a valuable chemical tool for researchers engaged in the development of PROTACs for targeted protein degradation. Its bifunctional nature, with a protected amine and a reactive hydroxyl group, provides the necessary handles for its incorporation into the linker region of these powerful therapeutic agents. This guide provides a foundational understanding of its properties, synthesis, and application, which will be beneficial for scientists in the field of drug discovery and chemical biology. Further research into the specific biological effects and optimization of linkers

containing this moiety will continue to advance the potential of targeted protein degradation as a therapeutic strategy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. tert-Butyl (cis-3-(hydroxymethyl)cyclobutyl)carbamate - CAS:142733-64-0 - Sunway Pharm Ltd [3wpharm.com]
- 4. calpaclab.com [calpaclab.com]
- To cite this document: BenchChem. [In-depth Technical Guide: tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b124345#cas-number-for-tert-butyl-n-3-hydroxymethyl-cyclobutyl-carbamate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com